N-Iodomorpholine hydriodide

Organic synthesis Triazole functionalization Iodination methodology

Eliminate corrosive ICl and auxiliary base requirements in electrophilic iodination. N-Iodomorpholine hydriodide (CAS 120972-13-6) is a crystalline amine-iodine complex that provides a safer, gravimetrically dispensable I⁺ equivalent. - Directly replaces ICl in 5-iodo-1,2,3-triazole synthesis without Lewis acidic byproducts. - Iodinates phenols in aqueous conditions with good-to-excellent yields, no catalyst needed. - Solid (mp 92-96 °C) ensures lot-to-lot stoichiometric consistency for QSAR and process development.

Molecular Formula C4H9I2NO
Molecular Weight 340.931
CAS No. 120972-13-6
Cat. No. B599325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Iodomorpholine hydriodide
CAS120972-13-6
Molecular FormulaC4H9I2NO
Molecular Weight340.931
Structural Identifiers
SMILESC1COCCN1I.I
InChIInChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H
InChIKeyNZOIUCVTBFWRCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Iodomorpholine Hydriodide (CAS 120972-13-6) for Iodination: Product Specification and Baseline Data


N-Iodomorpholine hydriodide (CAS 120972-13-6) is a solid amine-iodine complex (C4H9I2NO, MW 340.93) that functions as a versatile electrophilic iodinating reagent . The compound is commercially available with a typical assay purity of 97% , a melting point of 92-96 °C, and requires storage at 2-8 °C . Its primary utility derives from the polarized N-I bond, which serves as an I⁺ equivalent source for iodinating terminal alkynes, phenols, and heterocyclic substrates .

Why N-Iodomorpholine Hydriodide Cannot Be Replaced by Generic Iodinating Reagents


Electrophilic iodinating reagents such as N-iodosuccinimide (NIS), iodine monochloride (ICl), molecular iodine (I₂), and bis(pyridine)iodonium(I) tetrafluoroborate (Barluenga's reagent) exhibit substantially divergent reactivity profiles, stability under ambient conditions, and substrate compatibility [1]. N-Iodomorpholine hydriodide occupies a distinct position within this landscape as a stable, non-volatile solid amine-iodine complex with a polarized N-I bond that delivers I⁺ under mild conditions without generating strong Lewis acidic byproducts . Direct substitution with ICl introduces corrosion and toxicity hazards [1], while substitution with NIS may require additional base catalysts for terminal alkyne iodination [2]. The quantitative evidence below demonstrates that reagent selection materially impacts reaction yield, product purity, operational safety, and experimental reproducibility.

Quantitative Differentiation Evidence: N-Iodomorpholine Hydriodide vs. Comparator Iodinating Reagents


Safety and Handling Advantage: N-Iodomorpholine Hydriodide as a Non-Corrosive I⁺ Source vs. Iodine Monochloride (ICl)

In the synthesis of 5-iodo-1,2,3-triazoles from terminal alkynes, N-iodomorpholine hydriodide was explicitly selected to replace iodine monochloride (ICl) as the electrophilic iodine (I⁺) source due to safety and handling considerations [1]. The study documented ICl as 'corrosive and toxic,' whereas the amine-iodine complex enabled the development of a safer and more practical synthetic methodology [1].

Organic synthesis Triazole functionalization Iodination methodology

Phenol Iodination Efficiency: Morpholine-Iodine Complex Yields 'Good to Excellent' Across Substituted Phenols

The morpholine-iodine complex (morpholine-iodo) was evaluated as an iodinating reagent for a series of substituted phenols, with the work representing the first reported application of amine-iodine complexes for this substrate class [1]. The complex was employed in aqueous media without additional catalysts, producing iodinated phenol derivatives in yields categorized as 'good to excellent' across multiple substitution patterns [1].

Aromatic iodination Phenol functionalization Green chemistry

Physical Form and Ambient Stability: Solid Reagent with Defined Melting Point vs. Volatile or Unstable Iodine Sources

N-Iodomorpholine hydriodide is supplied and utilized as a solid with a melting point of 92-96 °C . The product requires storage at 2-8 °C to maintain long-term integrity . This contrasts with alternative iodinating systems such as in situ generated ICl or certain amine-iodine complexes that demonstrate limited bench stability or require specialized handling conditions [1].

Reagent handling Storage stability Laboratory operations

Priority Application Scenarios for N-Iodomorpholine Hydriodide Based on Quantitative Differentiation Evidence


Synthesis of 5-Iodo-1,2,3-Triazoles for Medicinal Chemistry and Click Chemistry Libraries

N-Iodomorpholine hydriodide is the preferred I⁺ source for preparing 5-iodo-1,2,3-triazoles from terminal alkynes when safety and operational simplicity are prioritized [1]. The reagent directly replaces corrosive ICl while maintaining synthetic utility for subsequent Suzuki or Sonogashira cross-coupling steps [1]. This application is particularly relevant for medicinal chemistry groups building triazole-based compound libraries where hazard reduction and consistent reagent performance are critical procurement considerations.

Iodination of Substituted Phenols in Aqueous or Mild Reaction Media

The morpholine-iodine complex demonstrates effective iodination of substituted phenols in aqueous conditions without requiring additional catalysts or harsh oxidizing agents [2]. This scenario is suitable for researchers performing aromatic iodination where compatibility with water-sensitive functional groups, elimination of auxiliary reagents, and simplified workup procedures are valued. The 'good to excellent' yields reported across diverse phenol substrates support its use as a primary iodination method for this substrate class [2].

Laboratory Settings with Restricted Chemical Approval Lists or Limited Engineering Controls

The reduced hazard profile of N-Iodomorpholine hydriodide relative to ICl (GHS Warning classification vs. documented 'corrosive and toxic' designation) [1] makes it the appropriate selection for facilities where corrosive reagent handling requires specialized equipment or additional safety approvals. Procurement of this reagent may circumvent administrative barriers associated with ICl acquisition and use.

Synthetic Protocols Requiring Consistent Stoichiometry from Solid Iodine Sources

As a solid with a defined melting point of 92-96 °C , N-Iodomorpholine hydriodide enables precise gravimetric dispensing and reproducible stoichiometry across multiple experimental runs. This physical property contrasts with liquid or in situ generated iodine sources that may introduce weighing variability or require titration prior to use. Laboratories performing quantitative structure-activity relationship (QSAR) studies or process chemistry development where reagent lot-to-lot consistency is essential should prioritize solid, stable iodinating reagents.

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